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Compound Name:
methylbenzaldehyde

Cat. No.: B569735

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-
7). This halogenated aromatic aldehyde is a valuable building block in medicinal chemistry,
particularly in the development of novel therapeutics. This document details its
physicochemical characteristics, provides a detailed, albeit adapted, experimental protocol for
its synthesis, and explores its reactivity and potential in drug discovery, including its emerging
role in the synthesis of proteolysis-targeting chimeras (PROTACS).

Chemical and Physical Properties

2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted aromatic compound featuring a
bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core. These
substitutions impart unique electronic and steric properties, making it a versatile intermediate in
organic synthesis. The presence of both bromine and fluorine can significantly influence the
lipophilicity, metabolic stability, and binding affinity of derivative compounds, which are critical
parameters in drug design.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde
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Property Value Source
CAS Number 916792-21-7 [1][2]
Molecular Formula CsHeBrFO [1][2]
Molecular Weight 217.04 g/mol [11[2]
Appearance Solid (predicted)
Purity >98% [1][2]
Product Family Protein Degrader Building 2]
Blocks

Note: Experimental data for properties such as melting point, boiling point, and density are not
readily available in the public domain and would require empirical determination.

Synthesis and Purification: An Experimental
Protocol

A specific, peer-reviewed synthesis protocol for 2-Bromo-5-fluoro-4-methylbenzaldehyde is
not readily available in the literature. However, a plausible synthetic route can be adapted from
established methods for the synthesis of similar substituted benzaldehydes, such as the
oxidation of the corresponding benzyl alcohol. The following is a representative experimental
procedure based on the synthesis of 2-bromo-5-fluorobenzaldehyde from its corresponding
alcohol.

Reaction Scheme:

Experimental Protocol: Oxidation of (2-Bromo-5-fluoro-
4-methylphenyl)methanol

Materials:
e (2-Bromo-5-fluoro-4-methylphenyl)methanol

¢ Manganese dioxide (MnOz2), activated
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e Dichloromethane (DCM), anhydrous

¢ Magnesium sulfate (MgSOa), anhydrous
» Celite or a similar filter aid

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-
5-fluoro-4-methylphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.

» Addition of Oxidizing Agent: To the stirred solution, add activated manganese dioxide
(approximately 10 equivalents). The reaction is typically performed at room temperature.

» Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the
starting material is consumed. This may take several hours to days.

o Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove
the manganese dioxide. The filter cake is washed with several portions of dichloromethane
to ensure complete recovery of the product.

 Purification: The combined filtrate is concentrated under reduced pressure. The crude
product can be further purified by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-5-fluoro-
4-methylbenzaldehyde.

Safety Precautions:
« All manipulations should be performed in a well-ventilated fume hood.

o Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all
times.

o Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
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A generalized workflow for the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.

Spectroscopic and Analytical Data

Detailed experimental spectra for 2-Bromo-5-fluoro-4-methylbenzaldehyde are not widely
published. The following tables summarize the expected key spectroscopic features based on
the chemical structure and data from analogous compounds.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~10.2 S 1H Aldehyde (-CHO)
~7.6 d 1H Aromatic C-H
~7.3 d 1H Aromatic C-H
~2.4 S 3H Methyl (-CHs)

Solvent: CDCls. The aromatic proton signals will likely show coupling to the fluorine atom.

Table 3: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Assighment

~190 Aldehyde (-CHO)
~160 (d) C-F

~135-145 Aromatic C-H & C-CHs
~115-125 Aromatic C-H & C-Br
~20 Methyl (-CHs)

The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm~—2) Functional Group
~2820, ~2720 C-H stretch (aldehyde)
~1700 C=0 stretch (aldehyde)
~1600, ~1470 C=C stretch (aromatic)
~1250 C-F stretch

~600-800 C-Br stretch

Table 5: Predicted Mass Spectrometry Data (Electron lonization)

miz Interpretation

[M]* molecular ion peak (characteristic bromine

216/218
isotope pattern)
215/217 [M-H]*
187/189 [M-CHO]*
108 [M-Br-CHOJ*
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Reactivity and Applications in Drug Discovery

2-Bromo-5-fluoro-4-methylbenzaldehyde is a versatile intermediate for the synthesis of more
complex molecules, primarily due to the reactivity of its functional groups:

o Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical
transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and
participation in various C-C bond-forming reactions such as aldol condensations, Wittig
reactions, and Grignard additions.

e Bromo Group: The bromine atom serves as a key handle for cross-coupling reactions, most
notably Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide variety of
substituents at this position, enabling the construction of diverse molecular scaffolds.

e Fluoro Group: The fluorine atom can influence the electronic properties of the aromatic ring
and can enhance the metabolic stability and binding affinity of drug candidates.

A significant emerging application for this class of compounds is in the development of
Proteolysis-Targeting Chimeras (PROTACSs). PROTACSs are heterobifunctional molecules that
recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein. Halogenated aromatic compounds are often used as building
blocks for the synthesis of ligands that bind to the target protein or the E3 ligase. The specific
substitution pattern of 2-Bromo-5-fluoro-4-methylbenzaldehyde makes it an attractive
starting material for the synthesis of novel PROTACs.
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Potential synthetic pathways for drug discovery using 2-Bromo-5-fluoro-4-
methylbenzaldehyde.

Conclusion

2-Bromo-5-fluoro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate
with significant potential in the field of drug discovery and development. Its unique combination
of reactive functional groups allows for the synthesis of a wide array of complex molecular
architectures. While detailed experimental data for this specific compound is not extensively
documented in publicly accessible literature, its structural similarity to other well-studied
halogenated benzaldehydes provides a strong basis for predicting its chemical behavior and for
developing robust synthetic protocols. As research into targeted protein degradation and other
novel therapeutic modalities continues to expand, the demand for specialized building blocks

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b569735?utm_src=pdf-body-img
https://www.benchchem.com/product/b569735?utm_src=pdf-body
https://www.benchchem.com/product/b569735?utm_src=pdf-body
https://www.benchchem.com/product/b569735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

like 2-Bromo-5-fluoro-4-methylbenzaldehyde is expected to grow. This guide serves as a
foundational resource for researchers looking to leverage the synthetic potential of this
compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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